Cas no 64657-20-1 (Desacetyl Forskolin)

Desacetyl Forskolin structure
Nome del prodotto:Desacetyl Forskolin
Desacetyl Forskolin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Naphtho[2,1-b]pyran-1-one,3-ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
- Desacetyl Forskolin
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 1alpha,6beta,7beta,9alpha-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one
- A,6
- A,7
- A,9
- A-Tetrahydroxy-8,13-epoxy-labd-14-en-11-one
- D3533_FLUKA
- Deacetylforskolin from Coleus forskohlii
- CCG-214729
- SR-05000002623-1
- (3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- DESACETYLCOLFORSIN
- BRD-A31087826-001-01-7
- (3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
- 64657-20-1
- SR-05000002623
- DEACETYLFORSKOLIN
- (3R,4aR,5S,6S,10S,10aR,10bS)-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyldodecahydro-1H-benzo[f]chromen-1-one
- 7-Desacetylforskolin
- SCHEMBL3130497
- CHEMBL486619
- AKOS027378860
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-dodecahydro-1H-naphtho[2,1-b]pyran-1-one
- Deacetylforskolin from Coleus forskohlii, >=98%
- HSCI1_000358
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyldodecahydro-1H-benzo[f]chromen-1-one
-
- Inchi: InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14-,15-,17-,18-,19+,20-/m0/s1
- Chiave InChI: WPDITXOBNLYZHH-KAACEJSMSA-N
- Sorrisi: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C
Proprietà calcolate
- Massa esatta: 368.22000
- Massa monoisotopica: 368.21988874g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 646
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 107Ų
- XLogP3: 0.4
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: 171-173°C
- Punto di ebollizione: 512.1±50.0 °C at 760 mmHg
- Punto di infiammabilità: 174.8±23.6 °C
- Indice di rifrazione: 1.596
- PSA: 107.22000
- LogP: 0.94910
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
Desacetyl Forskolin Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: 21
- Istruzioni di sicurezza: S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R21
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desacetyl Forskolin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EF44-1mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 1mg |
$92.00 | 2024-04-22 | |
TRC | D281860-10mg |
Desacetyl Forskolin |
64657-20-1 | 10mg |
$ 230.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234516-1 mg |
Deacetylforskolin, |
64657-20-1 | 1mg |
¥331.00 | 2023-07-10 | ||
A2B Chem LLC | AG71972-1mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 1mg |
$45.00 | 2024-04-19 | |
TRC | D281860-100mg |
Desacetyl Forskolin |
64657-20-1 | 100mg |
$ 1777.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234516-1mg |
Deacetylforskolin, |
64657-20-1 | 1mg |
¥331.00 | 2023-09-05 | ||
1PlusChem | 1P00EF44-5mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 5mg |
$253.00 | 2024-04-22 | |
A2B Chem LLC | AG71972-5mg |
1ALPHA,6BETA,7BETA,9ALPHA-TETRAHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE |
64657-20-1 | ≥98% | 5mg |
$176.00 | 2024-04-19 |
Desacetyl Forskolin Letteratura correlata
-
1. Forskolin and 7-deacetylforskolin: study of the reactivity behaviour towards different phosphorylating agentsBansi Lal,Ashok Kumar Gangopadhyay J. Chem. Soc. Perkin Trans. 1 1992 1993
-
2. Natural products as modulators of the cyclic-AMP pathway: evaluation and synthesis of lead compoundsSaumitra Sengupta,Goverdhan Mehta Org. Biomol. Chem. 2018 16 6372
-
J. R. Hanson Nat. Prod. Rep. 1992 9 139
-
Ponnam Devendar,Arigari Niranjana Kumar,M. S. Bethu,Amtul Zehra,R. Pamanji,J. Venkateswara Rao,Ashok Kumar Tiwari,Balasubramanian Sridhar,K. V. N. Satya Srinivas,J. Kotesh Kumar RSC Adv. 2015 5 93122
-
5. Index pages
64657-20-1 (Desacetyl Forskolin) Prodotti correlati
- 136087-84-8((2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid)
- 2418666-73-4(3-(3,4-dichlorophenyl)-5H,6H,7H,8H-imidazo1,5-apyrazine dihydrochloride)
- 872855-42-0(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide)
- 1126-27-8(4-Cyclopropylbenzonitrile)
- 1356470-08-0(1-Benzenesulfonyl-1H-indole-4-carboxylic acid)
- 2680904-76-9(2-3-phenyl-5-(2,2,2-trifluoroacetamido)-1H-pyrazol-1-ylacetic acid)
- 2171892-12-7(1-1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine)
- 1436230-38-4(N-(1-Cyano-1-cyclopropylethyl)-2-[[1-(4,5-dimethyl-2-thiazolyl)-1-methylethyl]amino]acetamide)
- 170643-02-4(FMOC-D-Allo-THR(TBU)-OH)
- 74150-30-4(methyl 4-(ethylsulfanyl)-3-oxobutanoate)
Fornitori consigliati
atkchemica
(CAS:64657-20-1)Desacetyl Forskolin

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta